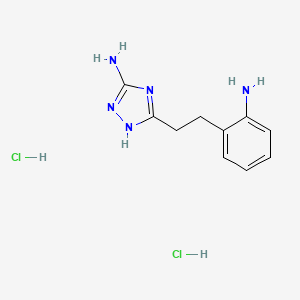
3-(2-Aminophenethyl)-1H-1,2,4-triazol-5-amine dihydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(2-Aminophenethyl)-1H-1,2,4-triazol-5-amine dihydrochloride is a chemical compound that has garnered interest in various scientific fields due to its unique structure and potential applications. This compound features a triazole ring, which is known for its stability and versatility in chemical reactions, making it a valuable building block in synthetic chemistry.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-Aminophenethyl)-1H-1,2,4-triazol-5-amine dihydrochloride typically involves the cyclization of 2-aminophenethyl alcohol with appropriate reagents. One common method includes the use of thionyl chloride (SOCl2) in anhydrous dimethoxyethane (DME) to form an intermediate, which is then treated with sodium hydroxide (NaOH) and water to yield the desired product . The reaction conditions are carefully controlled to maintain the temperature and prevent side reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification steps are optimized to ensure high purity of the final product.
化学反応の分析
Types of Reactions
3-(2-Aminophenethyl)-1H-1,2,4-triazol-5-amine dihydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding quinoline derivatives.
Reduction: Reduction reactions can yield different amine derivatives.
Substitution: The triazole ring allows for substitution reactions, where different functional groups can be introduced.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed under mild conditions to achieve substitution.
Major Products Formed
The major products formed from these reactions include various quinoline derivatives, secondary amines, and substituted triazoles, which have significant applications in medicinal chemistry and material science .
科学的研究の応用
3-(2-Aminophenethyl)-1H-1,2,4-triazol-5-amine dihydrochloride has a wide range of applications in scientific research:
Chemistry: It serves as a precursor for the synthesis of complex organic molecules and heterocycles.
Biology: The compound is used in the study of enzyme mechanisms and as a probe in biochemical assays.
Medicine: It has potential therapeutic applications, including as an antimicrobial and anticancer agent.
作用機序
The mechanism of action of 3-(2-Aminophenethyl)-1H-1,2,4-triazol-5-amine dihydrochloride involves its interaction with specific molecular targets. The triazole ring can bind to enzymes and receptors, modulating their activity. This interaction can lead to the inhibition of enzyme function or alteration of signal transduction pathways, which is crucial in its therapeutic applications .
類似化合物との比較
Similar Compounds
2-Aminophenethyl alcohol: A precursor in the synthesis of the target compound.
Quinoline derivatives: Structurally related compounds with similar applications in medicinal chemistry.
Indole derivatives: Another class of heterocycles with comparable biological activities
Uniqueness
What sets 3-(2-Aminophenethyl)-1H-1,2,4-triazol-5-amine dihydrochloride apart is its unique combination of the triazole ring and the aminophenethyl group, which provides a versatile platform for further functionalization and application in various fields.
特性
IUPAC Name |
5-[2-(2-aminophenyl)ethyl]-1H-1,2,4-triazol-3-amine;dihydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13N5.2ClH/c11-8-4-2-1-3-7(8)5-6-9-13-10(12)15-14-9;;/h1-4H,5-6,11H2,(H3,12,13,14,15);2*1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HEUOSONCRYLOLR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CCC2=NC(=NN2)N)N.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15Cl2N5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.16 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
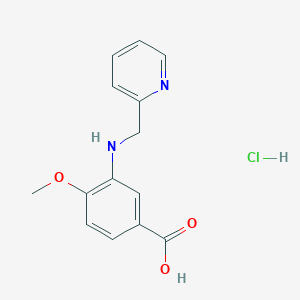
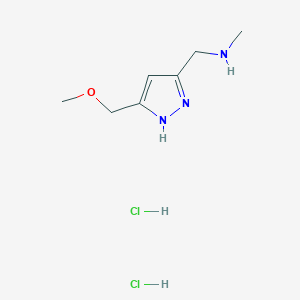
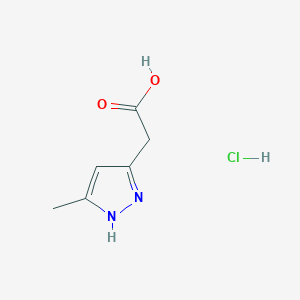

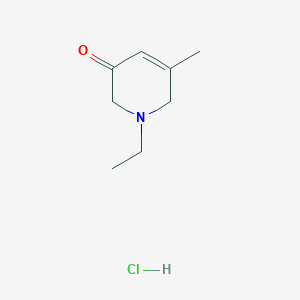
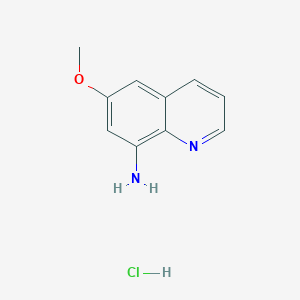
![1-[4-(4-Chlorophenyl)-1,3-thiazol-2-yl]piperazine (HCl)](/img/structure/B7982809.png)
![[5-(morpholin-4-ylmethyl)-1{H}-tetrazol-1-yl]acetic acid](/img/structure/B7982816.png)
![4-[5-(3,4-dihydroisoquinolin-2(1{H})-ylmethyl)-1{H}-tetrazol-1-yl]butanoic acid](/img/structure/B7982820.png)
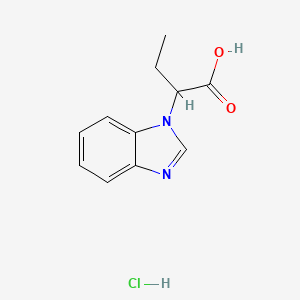
![1-[(2R,3S)-2-(2,4-Dimethoxyphenyl)-1-ethylpyrrolidin-3-yl]-N-methylmethanamine dihydrochloride](/img/structure/B7982832.png)
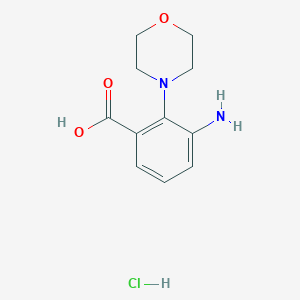
![[1-[(4-Chlorophenyl)methyl]benzimidazol-2-yl]hydrazine;dihydrochloride](/img/structure/B7982846.png)

